Cas no 1805487-36-8 (4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride)

4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride
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- インチ: 1S/C7H2BrClINO2S/c8-5-2-6(10)7(14(9,12)13)1-4(5)3-11/h1-2H
- InChIKey: YITXZAFRXAMFGF-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C#N)C=C1S(=O)(=O)Cl)Br
計算された属性
- せいみつぶんしりょう: 404.77229 g/mol
- どういたいしつりょう: 404.77229 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 406.42
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 66.3
4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034251-1g |
4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride |
1805487-36-8 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
Alichem | A013034251-250mg |
4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride |
1805487-36-8 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
Alichem | A013034251-500mg |
4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride |
1805487-36-8 | 97% | 500mg |
863.90 USD | 2021-06-22 |
4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
4-Bromo-5-cyano-2-iodobenzenesulfonyl chlorideに関する追加情報
4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride: A Comprehensive Overview
4-Bromo-5-cyano-2-iodobenzenesulfonyl chloride (CAS No. 1805487-36-8) is a highly specialized organic compound with significant applications in modern chemistry. This compound, characterized by its complex structure and unique functional groups, has garnered attention in various fields, including pharmaceuticals, materials science, and advanced organic synthesis. The molecule consists of a benzenesulfonyl chloride core with substituents at positions 2, 4, and 5: an iodine atom at position 2, a bromine atom at position 4, and a cyano group at position 5. These substituents contribute to the compound's reactivity, stability, and potential for use in diverse chemical reactions.
Recent studies have highlighted the importance of 4-bromo-5-cyano-2-iodobenzenesulfonyl chloride in the development of novel therapeutic agents. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific cellular pathways. For instance, the compound's sulfonyl chloride group is highly reactive and can be employed in coupling reactions to form amides or esters, which are critical components in drug design. The presence of halogen atoms (bromine and iodine) further enhances its versatility, as these groups can participate in substitution reactions or serve as leaving groups in various transformations.
The structural uniqueness of 4-bromo-5-cyano-2-iodobenzenesulfonyl chloride lies in its combination of electron-withdrawing groups (cyano and sulfonyl chloride) and halogens (bromine and iodine). This arrangement not only influences the compound's electronic properties but also plays a crucial role in its reactivity. Recent advancements in computational chemistry have allowed researchers to model the electronic distribution of this compound, providing deeper insights into its potential for use in catalytic processes or as a building block in supramolecular chemistry.
In terms of synthesis, 4-bromo-5-cyano-2-iodobenzenesulfonyl chloride is typically prepared through multi-step procedures involving halogenation, cyano group introduction, and sulfonation. These methods require precise control over reaction conditions to ensure high purity and yield. The compound's stability under various conditions has been extensively studied, with findings indicating that it is sensitive to moisture but stable under inert atmospheres. This makes it suitable for use in dry-lab environments or under controlled humidity conditions.
Applications of 4-bromo-5-cyano-2-iodobenzenesulfonyl chloride extend beyond pharmaceuticals. Its use as a reagent in organic synthesis has been documented in several recent publications, where it serves as a key intermediate in the construction of heterocyclic compounds and complex aromatic systems. For example, the compound has been employed in Suzuki-Miyaura couplings to form biaryl structures with high precision. Additionally, its role as an electrophilic agent in nucleophilic aromatic substitution reactions has been explored, offering new avenues for the creation of functionalized aromatic compounds.
From an environmental perspective, understanding the fate and transport of 4-bromo-5-cyano-2-iodobenzenesulfonyl chloride is essential for its safe handling and disposal. Recent studies have examined its degradation pathways under various environmental conditions, revealing that it undergoes hydrolysis under alkaline conditions to form corresponding sulfonic acids. These findings underscore the importance of proper waste management practices when working with this compound.
In conclusion, 4-bromo-5-cyano-2-iodobenzenesulfonyl chloride (CAS No. 1805487-36-8) is a versatile and valuable compound with wide-ranging applications in contemporary chemistry. Its unique structure and reactivity make it an indispensable tool for researchers working on advanced chemical transformations and drug development. As ongoing research continues to uncover new uses for this compound, its significance within the scientific community is expected to grow further.
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